A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and characterization of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid. This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen methodologies, ensuring a thorough understanding of the process.
Introduction
3-Methyl-5-nitro-1H-indole-2-carboxylic acid is a substituted indole derivative. The indole nucleus is a prominent scaffold in numerous biologically active compounds and pharmaceuticals. The presence of a nitro group at the 5-position and a carboxylic acid at the 2-position makes this molecule a valuable intermediate for the synthesis of more complex heterocyclic systems and potential therapeutic agents. The nitro group can serve as a handle for further functionalization, such as reduction to an amine, which opens up avenues for a wide range of chemical transformations.
This guide will detail a robust synthetic route employing the Japp-Klingemann reaction followed by a Fischer indole synthesis. Furthermore, a comprehensive characterization workflow utilizing modern spectroscopic techniques will be presented to confirm the identity and purity of the synthesized compound.
Part 1: Synthesis
The synthesis of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid can be efficiently achieved through a two-step process. The first step involves the Japp-Klingemann reaction to form a key hydrazone intermediate, which is then cyclized in the second step via the Fischer indole synthesis to yield the desired indole framework.[1][2][3]
Synthetic Strategy Overview
The overall synthetic strategy is depicted below. The process begins with the diazotization of 4-nitroaniline, which then reacts with ethyl 2-methylacetoacetate in a Japp-Klingemann reaction. The resulting hydrazone is subsequently cyclized under acidic conditions to form the ethyl ester of the target molecule, which is finally hydrolyzed to afford 3-Methyl-5-nitro-1H-indole-2-carboxylic acid.
Caption: Synthetic pathway for 3-Methyl-5-nitro-1H-indole-2-carboxylic acid.
Step 1: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction
The Japp-Klingemann reaction is a reliable method for the synthesis of hydrazones from β-keto-esters and aryl diazonium salts.[1][3] In this step, 4-nitroaniline is converted to its diazonium salt, which then couples with ethyl 2-methylacetoacetate to yield the corresponding hydrazone.
Experimental Protocol:
-
Diazotization of 4-Nitroaniline:
-
In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Japp-Klingemann Coupling:
-
In a separate, larger flask, dissolve ethyl 2-methylacetoacetate in ethanol.
-
To this solution, add a solution of sodium acetate in water to act as a buffer.
-
Cool this mixture to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the ethyl 2-methylacetoacetate solution with vigorous stirring.
-
A yellow to orange precipitate of the hydrazone should form.
-
Continue stirring the reaction mixture at low temperature for an additional 1-2 hours.
-
Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Step 2: Fischer Indole Synthesis and Hydrolysis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system by heating an arylhydrazone with an acid catalyst.[4][5] The hydrazone intermediate from Step 1 is cyclized, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.
Experimental Protocol:
-
Fischer Indole Cyclization:
-
Suspend the dried hydrazone intermediate in a suitable solvent such as ethanol or acetic acid.
-
Add a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid are commonly used.[5][6]
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The crude ethyl 3-methyl-5-nitro-1H-indole-2-carboxylate will precipitate.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the purified ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid to a pH of approximately 2-3.
-
The desired 3-Methyl-5-nitro-1H-indole-2-carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.
-
Part 2: Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized 3-Methyl-5-nitro-1H-indole-2-carboxylic acid. The following techniques are recommended.
Characterization Workflow
Caption: Workflow for the characterization of the synthesized compound.
Physical Properties
| Property | Expected Observation |
| Appearance | Yellowish to brownish solid. |
| Melting Point | A sharp melting point is indicative of high purity. |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in less polar solvents. |
| Molecular Formula | C₁₀H₈N₂O₄[7][8] |
| Molecular Weight | 220.19 g/mol [7][8] |
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts are based on the analysis of similar structures.[9][10]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is typically broad and exchanges with D₂O.
-
δ ~11.5-12.0 ppm (s, 1H): Indole N-H proton. This peak is also broad and exchanges with D₂O.
-
δ ~8.5 ppm (d, J ≈ 2.0 Hz, 1H): Aromatic proton at the C4 position.
-
δ ~8.0 ppm (dd, J ≈ 9.0, 2.0 Hz, 1H): Aromatic proton at the C6 position.
-
δ ~7.5 ppm (d, J ≈ 9.0 Hz, 1H): Aromatic proton at the C7 position.
-
δ ~2.5 ppm (s, 3H): Methyl protons (-CH₃) at the C3 position. The exact chemical shift of the methyl group can be influenced by the solvent and other substituents.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~165 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
δ ~142 ppm: C5 carbon attached to the nitro group.
-
δ ~138 ppm: C7a carbon.
-
δ ~128 ppm: C3a carbon.
-
δ ~125 ppm: C2 carbon.
-
δ ~118 ppm: C6 carbon.
-
δ ~115 ppm: C4 carbon.
-
δ ~112 ppm: C7 carbon.
-
δ ~108 ppm: C3 carbon.
-
δ ~10 ppm: Methyl carbon (-CH₃).
-
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3300-3400 | N-H stretch (indole) | Medium, sharp |
| 2500-3300 | O-H stretch (carboxylic acid) | Very broad |
| 1680-1710 | C=O stretch (carboxylic acid, conjugated) | Strong, sharp |
| 1500-1550 and 1300-1350 | N-O asymmetric and symmetric stretches (nitro group) | Strong, sharp |
| ~1600, ~1450 | C=C stretches (aromatic ring) | Medium to weak |
The broad O-H stretch of the carboxylic acid is a characteristic feature.[11][12][13]
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion Peak (M⁺): m/z = 220.05.
-
High-Resolution Mass Spectrometry (HRMS): For C₁₀H₈N₂O₄, the calculated exact mass is 220.0484.[8] Observing a mass very close to this value would confirm the elemental composition.
-
Fragmentation Pattern: Key fragments may include the loss of H₂O (m/z = 202), COOH (m/z = 175), and NO₂ (m/z = 174).
4. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can provide information about the electronic transitions within the molecule. Nitro-substituted indoles typically exhibit strong absorption in the UV region. For 5-nitroindole derivatives, a strong absorption peak is expected around 320-350 nm.[14][15]
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood, especially when handling volatile solvents and strong acids.
-
Nitro compounds can be energetic; avoid excessive heat and shock.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid. By following the outlined procedures for the Japp-Klingemann reaction and Fischer indole synthesis, researchers can reliably obtain this valuable chemical intermediate. The comprehensive characterization workflow ensures the identity and purity of the final product, which is crucial for its application in further research and development.
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